molecular formula C8H12N2O B1482551 (1-cyclobutyl-1H-pyrazol-4-yl)methanol CAS No. 2098080-38-5

(1-cyclobutyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1482551
CAS No.: 2098080-38-5
M. Wt: 152.19 g/mol
InChI Key: DCGDZNFLGKXDRW-UHFFFAOYSA-N
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Description

(1-cyclobutyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclobutyl-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(1-cyclobutyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(1-cyclobutyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-cyclobutyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclobutyl-1H-pyrazol-3-yl)methanol
  • cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Uniqueness

(1-cyclobutyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

(1-cyclobutyl-1H-pyrazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been reported to inhibit lactate dehydrogenase (LDH) in cancer cell lines, thereby reducing cellular lactate output and inhibiting cell growth .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Activity : The compound has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole derivatives could achieve up to 85% inhibition of TNF-α at specific concentrations .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other pyrazole derivatives. Below is a comparison table illustrating its distinct features alongside similar compounds:

Compound NameStructure PositioningNotable Activity
This compoundMethanol at 4-positionAntimicrobial, anti-inflammatory
(1-cyclobutyl-1H-pyrazol-3-yl)methanolMethanol at 3-positionUsed as a probe for enzyme interactions
(1-cyclopropyl-1H-pyrazol-3-yl)methanolCyclopropyl instead of cyclobutylSimilar antimicrobial properties

The distinct positioning of the cyclobutyl group and the methanol moiety in this compound may confer unique chemical reactivity and biological interactions compared to its analogs.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics .

Study 2: Anti-inflammatory Response

In another investigation, the anti-inflammatory potential of this compound was assessed using an in vitro model. Results demonstrated that it significantly reduced the production of inflammatory mediators in macrophage cultures, suggesting its potential for therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

(1-cyclobutylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDZNFLGKXDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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